molecular formula C7H5BrN4 B1380819 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 1566968-89-5

3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B1380819
CAS No.: 1566968-89-5
M. Wt: 225.05 g/mol
InChI Key: ZTSLTTRRSSZKTH-UHFFFAOYSA-N
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Description

3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 3-position and a 1H-1,2,4-triazole ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of 1H-1,2,4-Triazole: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable precursor, such as an aldehyde or ketone.

    Coupling Reaction: The brominated pyridine is then coupled with the triazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coordination Reactions: The triazole ring can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Coordination Complexes: Complexes with metals such as copper, nickel, and palladium can be formed, which have applications in catalysis and materials science.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Materials Science: Coordination complexes of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine can be used in the development of new materials with unique electronic, magnetic, or optical properties.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, inhibiting the growth of various bacterial and fungal strains.

    Anticancer Research: The compound and its derivatives are being investigated for their anticancer properties, with some showing promising activity against certain cancer cell lines.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can also be used in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.

    Anticancer Activity: It may interfere with cell division and induce apoptosis in cancer cells by targeting specific molecular pathways.

    Catalysis: As a ligand, it can stabilize transition metal complexes, facilitating various catalytic reactions.

Comparison with Similar Compounds

    3-bromo-1H-1,2,4-triazole: A related compound with similar structural features but different reactivity and applications.

    5-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the bromine substituent, leading to different chemical properties and reactivity.

    3,5-bis(1H-1,2,4-triazol-1-yl)pyridine:

Uniqueness:

    Versatility: The presence of both bromine and triazole moieties in 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine provides a unique combination of reactivity and coordination capabilities.

    Applications: Its diverse applications in catalysis, materials science, and medicinal chemistry make it a valuable compound for research and industrial use.

Biological Activity

3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

PropertyValue
CAS Number 1566968-89-5
Molecular Formula C7H5BrN4
Molecular Weight 225 g/mol
Purity ≥95%

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been shown to target both bacterial and fungal pathogens effectively. For instance, studies have demonstrated that modifications to the triazole moiety enhance the compound's activity against various microorganisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 16 µg/mL.
  • The most potent derivative displayed an MIC of 0.5 µg/mL against S. aureus.

This suggests that the structural features of the triazole and pyridine rings play a crucial role in enhancing biological activity.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research has focused on its ability to inhibit cancer cell proliferation through various mechanisms.

The compound is believed to interact with specific biological targets such as enzymes and receptors involved in tumor growth. For example:

  • In vitro studies have shown that it can inhibit the growth of cancer cell lines like A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • Detailed analysis revealed that certain derivatives induced apoptosis in cancer cells via caspase activation.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with related compounds is useful:

CompoundAntimicrobial ActivityAnticancer Activity
This compound HighModerate
5-(1H-1,2,4-triazole) ModerateLow
3-bromo-1H-pyrrole LowHigh

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound has shown promise in other areas:

Plant Growth Regulation

Some derivatives have been assessed for their ability to regulate plant growth. Results indicated that certain modifications could enhance plant resistance to stress factors.

Coordination Chemistry Applications

The triazole ring's ability to act as a ligand allows for coordination with metal ions, which can be utilized in catalysis and materials science.

Properties

IUPAC Name

3-bromo-5-(1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSLTTRRSSZKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566968-89-5
Record name 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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